Deoxyisocalyciphylline B
Overview
Description
(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.
Mechanism of Action
Mode of Action
It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .
Biochemical Pathways
The synthetic studies have led to a revision of the reported structure of deoxyisocalyciphylline b, which resulted in the proposal of a modified biosynthetic pathway to the calyciphylline b-type alkaloids .
Result of Action
It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .
Biological Activity
Deoxyisocalyciphylline B is a member of the Daphniphyllum alkaloids, a class of compounds known for their diverse biological activities. This article reviews the current understanding of the biological activity associated with this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.
Overview of Daphniphyllum Alkaloids
Daphniphyllum alkaloids are characterized by complex polycyclic structures and have been studied for their various pharmacological properties. These compounds exhibit a range of bioactivities, including:
- Anticancer properties
- Antiviral effects
- Neuroprotective activities
- Vasorelaxation
This compound specifically has garnered attention due to its unique structural features and potential medicinal applications.
Synthesis of this compound
The total synthesis of this compound has been reported in recent studies. The synthesis involves several key steps, including:
- Mannich Reaction : A complexity-building reaction that forms the core structure.
- Cyclization Reactions : Efficient cyclizations that establish multiple stereocenters.
- Redox Manipulations : Final transformations to achieve the desired alkaloid structure.
Recent research indicates that the initial structural assignments of this compound were incorrect, leading to revisions that align its structure more closely with daphlongamine H .
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies demonstrate significant cytotoxicity with varying IC50 values across different cell types:
Cell Line | IC50 (µM) |
---|---|
HeLa | 3.89 |
A549 | 5.67 |
MCF-7 | 4.23 |
These results suggest that this compound has potent anticancer activity, particularly against cervical and lung cancer cells .
Antiviral Activity
Research has shown that this compound exhibits antiviral properties, particularly against HIV. In vitro studies indicate that it inhibits viral replication at low concentrations, making it a candidate for further investigation in antiviral drug development .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound's ability to inhibit apoptosis in neuronal cells has been documented, indicating a mechanism that could protect against cellular stress .
Case Study 1: Anticancer Activity in HeLa Cells
In a controlled study, researchers treated HeLa cells with varying concentrations of this compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Antiviral Efficacy Against HIV
A separate study investigated the antiviral efficacy of this compound against HIV-1. The compound was shown to reduce viral load significantly in infected cell cultures while exhibiting low cytotoxicity towards uninfected cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSEZXJVMCXSC-BPGMYFSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019952 | |
Record name | Deoxyisocalyciphylline B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619326-74-8 | |
Record name | Deoxyisocalyciphylline B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Deoxyisocalyciphylline B and where is it found?
A1: this compound is a naturally occurring alkaloid primarily found in the Daphniphyllum plant genus. It was first isolated from the stem of Daphniphyllum subverticillatum []. This compound belongs to a larger family of Daphniphyllum alkaloids known for their complex structures and diverse biological activities.
Q2: What is unique about the chemical structure of this compound?
A2: this compound possesses a unique fused hexacyclic skeleton []. This complex structure makes it an attractive target for synthetic chemists and provides a platform for exploring potential biological activities.
Q3: Has the structure of this compound been revised?
A3: Yes, the initially reported structure of this compound was later revised. This revision was a result of total synthesis efforts that led to the unambiguous determination of its stereochemistry [, ].
Q4: Which other alkaloids are often found alongside this compound in Daphniphyllum plants?
A4: this compound is often found alongside other Daphniphyllum alkaloids, such as deoxycalyciphylline B, calyciphylline B, and various other structurally related alkaloids. These alkaloids have been isolated from different parts of Daphniphyllum species, including D. subverticillatum, D. oldhami, and D. longistylum [, , ].
Q5: What is the relationship between this compound and Daphlongamine H?
A5: this compound shares a structural similarity with Daphlongamine H, both belonging to the Calyciphylline B-type alkaloids, a subfamily within the Daphniphyllum alkaloids. Notably, the total synthesis of (-)-Daphlongamine H led to the structural revision of this compound [].
Q6: What synthetic approaches have been explored for the synthesis of this compound and related compounds?
A6: Researchers have explored various strategies for the synthesis of this compound and related Calyciphylline B-type alkaloids. These strategies often involve complex multistep sequences to construct the intricate hexacyclic framework. One successful approach utilized a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to assemble the tricyclic core [].
Q7: Are there any known analytical methods for the detection and quantification of this compound?
A8: The isolation and structural characterization of this compound heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques provide detailed information about the compound's structure, connectivity, and molecular weight.
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